N-Methylbenzamide
Overview
Description
N-Methylbenzamide is an organic compound with the molecular formula C8H9NO. It is an amide derivative of benzamide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties and versatility .
Mechanism of Action
Target of Action
N-Methylbenzamide is known to be a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound can potentially alter the levels of these cyclic nucleotides, thereby affecting the signaling pathways they are involved in .
Mode of Action
It is believed that the compound binds to the active site of the enzyme, preventing it from breaking down camp and cgmp . This results in an increase in the levels of these cyclic nucleotides, which can then exert their effects on various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP and cGMP signaling pathways. These pathways play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By inhibiting PDE10A and increasing the levels of cAMP and cGMP, this compound can potentially influence these processes.
Pharmacokinetics
It is known that amides, in general, are rapidly and extensively metabolized in both humans and animals, and their metabolism and elimination appear to be complete
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific cellular processes regulated by the cAMP and cGMP signaling pathways in the target cells. Given its role as a PDE10A inhibitor, this compound could potentially have anticancer activity , although more research is needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could potentially affect the metabolism of this compound, altering its biodistribution properties and potentially increasing the risk of side effects . Additionally, factors such as pH and temperature could potentially affect the stability and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: Combine N-methoxy-N-methylbenzamide, 2,4,5,6-tetra(9H-carbazol-9-yl) isophthalonitrile, and LiBF4 in a round-bottom flask. Seal the flask, evacuate, and purge with argon. Add degassed MeCN and diisopropylethylamine. Stir the reaction mixture under light irradiation (402 nm) for 16 hours.
Method 2: Add benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask. Cool the reaction mixture to 0°C and add (COCl)2 dropwise. Stir at room temperature for 4 hours to obtain acid chloride. Add catalytic amount of 4-dimethylaminopyridine, dry DCM, MeNH2, and Et3N. Cool the reaction mixture to 0°C and add acid chloride dropwise. Stir at room temperature for 12 hours.
Method 3: Combine methylene blue trihydrate, sodium dodecyl laurate, 2-bromo-N-benzyl-N-methylbenzamide, and distilled water in a crimp vial. Degas the mixture and add n-BuNH2 under argon. Irradiate the reaction mixture with LEDs and stir intensely for 20 hours.
Chemical Reactions Analysis
N-Methylbenzamide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Can be reduced to N-methylbenzylamine using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with reagents like benzoyl chloride to form this compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles like benzoyl chloride. Major products formed from these reactions include carboxylic acids, N-methylbenzylamine, and this compound .
Scientific Research Applications
N-Methylbenzamide has a wide range of applications in scientific research:
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs.
Organic Chemistry: Utilized as a reagent and catalyst for synthetic processes, including condensation reactions, acylation, and preparation of amides and esters.
Material Science: Used in the development and modification of polymers and resins to enhance physical properties like thermal stability, flexibility, and chemical resistance.
Comparison with Similar Compounds
N-Methylbenzamide can be compared with other similar compounds, such as:
Benzamide: The parent compound without the methyl group attached to the nitrogen atom.
N,N-Dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom.
N-Methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
This compound is unique due to its specific inhibition of PDE10A and its applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-methylbenzamide | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCHARWOCKOHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Record name | N-METHYLBENZAMIDE | |
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DSSTOX Substance ID |
DTXSID5025570 | |
Record name | N-Methylbenzamide | |
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Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline] | |
Record name | N-METHYLBENZAMIDE | |
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Record name | N-Methylbenzamide | |
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Boiling Point |
556 °F at 760 mmHg (NTP, 1992) | |
Record name | N-METHYLBENZAMIDE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | N-METHYLBENZAMIDE | |
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Vapor Pressure |
0.00052 [mmHg] | |
Record name | N-Methylbenzamide | |
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CAS No. |
613-93-4 | |
Record name | N-METHYLBENZAMIDE | |
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Record name | N-Methylbenzamide | |
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Record name | N-Methylbenzamide | |
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Record name | N-METHYLBENZAMIDE | |
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Record name | Benzamide, N-methyl- | |
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Record name | N-Methylbenzamide | |
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Record name | N-methylbenzamide | |
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Record name | N-METHYLBENZAMIDE | |
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Melting Point |
180 °F (NTP, 1992) | |
Record name | N-METHYLBENZAMIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-methylbenzamide?
A1: The molecular formula of this compound is C8H9NO, and its molecular weight is 135.16 g/mol. []
Q2: What spectroscopic data are available for characterizing this compound?
A2: this compound has been characterized using various spectroscopic techniques, including:
Q3: What is known about the conformational preferences of this compound?
A3: this compound exhibits conformational flexibility due to rotation around the C(sp2)-C(aryl) bond. Computational and experimental studies have shown that it prefers a conformation where the carbonyl group and the aromatic ring are not coplanar, with a CCCO dihedral angle of approximately ±28°. [] This conformation is stabilized by a balance between steric hindrance and electronic effects.
Q4: How does the presence of substituents on the aromatic ring affect the conformational preferences of this compound?
A4: Introducing substituents on the aromatic ring can significantly influence the conformational preferences of this compound. For instance, ortho-substituents like methoxy (-OCH3) and fluoro (-F) groups can form intramolecular hydrogen bonds with the amide proton, further stabilizing the non-planar conformation. [, ] The strength of this hydrogen bond and its impact on conformational rigidity depend on the nature of the substituent.
Q5: How does this compound react under alkaline hydrolysis conditions?
A5: this compound undergoes alkaline hydrolysis to produce benzoic acid and methylamine. Computational and experimental studies have shown that the reaction proceeds through a mechanism involving the formation of a tetrahedral intermediate. [] The rate-determining step of this process is the breakdown of the tetrahedral intermediate, which is influenced by factors such as the presence of an ancillary water molecule and the substituents on the aromatic ring.
Q6: What is the role of this compound in organic synthesis?
A6: this compound can serve as a versatile building block in organic synthesis. For example, it can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinazolinones and pyrrolopyridinones. [, ] These heterocyclic systems are important pharmacophores found in numerous biologically active compounds.
Q7: Can this compound be used as a ligand in coordination chemistry?
A7: Yes, this compound can act as a ligand in coordination chemistry. Studies have reported the synthesis and characterization of dinuclear organoplatinum(II) complexes containing this compound as a bridging ligand. [] These complexes have potential applications in areas such as catalysis and materials science.
Q8: How can the solubility and bioavailability of this compound be improved for potential pharmaceutical applications?
A8: Although this compound itself hasn’t been developed into a pharmaceutical, strategies to enhance the solubility and bioavailability of similar compounds often involve modifying their physicochemical properties. These strategies include:
Q9: What analytical techniques are employed for the detection and quantification of this compound?
A9: Several analytical techniques can be employed for the detection and quantification of this compound, including:
Q10: Does this compound exhibit any known biological activity?
A11: While this compound itself does not have well-documented biological activities, it serves as a core structure in various pharmacologically active compounds. Derivatives of this compound have been investigated for their potential as anti-Helicobacter pylori agents, neurokinin receptor antagonists, and metabotropic glutamate receptor subtype 1 (mGluR1) imaging agents. [, , ]
Q11: How does the structure of this compound derivatives relate to their biological activity?
A12: The structure-activity relationship (SAR) of this compound derivatives plays a crucial role in determining their biological activity. For example, in the development of selective anti-Helicobacter pylori agents, the introduction of arylacetylamino groups at the 3-position of the benzamide moiety significantly enhanced the inhibitory activity against Helicobacter pylori while maintaining selectivity over other bacteria and fungi. []
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